(S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide

Chiral Intermediate HDAC Inhibitor Quisinostat Synthesis

(S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide (CAS 1344965-26-9), also named (2S)-2-amino-3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide, is a chiral, non-racemic L-valine-derived thiazole amide building block. With molecular formula C10H17N3OS and molecular weight 227.33 g/mol, the compound bears a single defined (S)-stereocenter on the valine α-carbon.

Molecular Formula C10H17N3OS
Molecular Weight 227.33 g/mol
Cat. No. B7894514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide
Molecular FormulaC10H17N3OS
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C1=NC=CS1)N
InChIInChI=1S/C10H17N3OS/c1-6(2)8(11)9(14)13-7(3)10-12-4-5-15-10/h4-8H,11H2,1-3H3,(H,13,14)/t7?,8-/m0/s1
InChIKeyPDBJNJJEDKSRQO-MQWKRIRWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide: A Chiral Valine-Thiazole Intermediate for HDAC-Targeted Synthesis


(S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide (CAS 1344965-26-9), also named (2S)-2-amino-3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide, is a chiral, non-racemic L-valine-derived thiazole amide building block [1]. With molecular formula C10H17N3OS and molecular weight 227.33 g/mol, the compound bears a single defined (S)-stereocenter on the valine α-carbon [1]. It is recognized as a key synthetic intermediate in the preparation of quisinostat (JNJ-26481585), a second-generation pan-HDAC inhibitor that has advanced to Phase 2 clinical evaluation [2][3].

Why Generic Substitution of (S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide Fails in HDAC Inhibitor Programs


The (S)-configuration at the valine α-carbon is a critical structural determinant for downstream biological activity in HDAC inhibitors that incorporate this scaffold as a capping group or linker element. In closely related N-(2-aminophenyl)benzamide HDAC inhibitor series, chiral heterocyclic capping groups—including thiazoline rings analogous to the thiazole present here—have been shown to confer isoform-selective inhibition profiles that are not reproduced by racemic mixtures or diastereomers [1]. Replacing (S)-2-amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide with the (R)-enantiomer, the corresponding racemate, or achiral N-thiazolyl amide alternatives during quisinostat synthesis would introduce a stereochemical mismatch that is predicted to compromise target binding affinity and isoform selectivity, underscoring the necessity of procuring the single-enantiomer intermediate for reproducible SAR and GMP-route development [2].

Quantitative Differentiation Evidence: (S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide vs. Comparators


Chiral Purity vs. Racemate: Single (S)-Enantiomer Specification for HDAC Inhibitor Synthesis

Commercially available (S)-2-amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide is supplied as the single (S)-enantiomer (CAS 1344965-26-9) with a purity specification of ≥98% (NLT 98%) . In contrast, generic or racemic N-thiazolyl valinamide mixtures lack defined stereochemistry, introducing an uncontrolled variable in enantioselective amide coupling steps. Literature on chiral HDAC inhibitors demonstrates that stereochemistry at the capping group directly impacts isoform selectivity; for example, the thiazoline-containing N-(2-aminophenyl)benzamide 24a, which bears an (S)-configured capping group, exhibited IC50 values of 930 nM for HDAC1, 85 nM for HDAC2, and 12 nM for HDAC3-NCoR1, a selectivity profile of >77-fold between HDAC1 and HDAC3 [1]. While 24a is not a direct analog of the target compound, this class-level evidence supports the principle that chiral fidelity in the thiazole/valine capping motif is essential for achieving reproducible isoform inhibition.

Chiral Intermediate HDAC Inhibitor Quisinostat Synthesis

Target HDAC Inhibitor Potency: Quisinostat as the Proven End-Product of This Intermediate

The primary industrial use of (S)-2-amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide is as a synthetic intermediate in the manufacture of quisinostat (JNJ-26481585), an orally bioavailable pan-HDAC inhibitor [1]. Quisinostat demonstrates single-digit to sub-nanomolar potency against HDAC isoforms: IC50 of 0.11 nM for HDAC1, 0.33 nM for HDAC2, 0.64 nM for HDAC4, 0.46 nM for HDAC10, and 0.37 nM for HDAC11 [2]. By contrast, achiral N-thiazolyl amide HDAC inhibitors lacking the valine-derived chiral center typically exhibit micromolar IC50 values; for instance, a representative N-(4-methyl-1,3-thiazol-2-yl)propanamide fragment bound to the HDAC6 zinc-finger domain with weak occupancy, and other simple thiazole amides tested in HeLa cell HDAC extracts showed IC50 of 1.0 μM [3]. This approximately 9000-fold differential between the end-product (quisinostat) and simple achiral thiazole amides illustrates the functional criticality of the chiral valine-thiazole moiety that this intermediate supplies.

Quisinostat HDAC Inhibition Preclinical Potency

Structural Determinant for Isoform Selectivity: Thiazole-Valine Moiety as a Capping Group Replacement for Pyrimidine

In the N-(2-aminophenyl)benzamide class of HDAC inhibitors, both imidazolinone and thiazoline ring systems have been shown to serve as effective replacements for the pyrimidine ring commonly found in second-generation HDAC inhibitors such as quisinostat [1]. Target compound (S)-2-amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide contains a thiazole ring at the analogous capping group position. In direct comparative studies, the thiazoline-capped compound 24a exhibited class I HDAC selectivity with IC50 values of 930 nM (HDAC1), 85 nM (HDAC2), and 12 nM (HDAC3-NCoR1), representing >77-fold selectivity for HDAC3 over HDAC1 [1]. In contrast, pyrimidine-capped analogs in the same series showed different selectivity fingerprints. At 1 μM concentration, representative thiazoline-capped compounds induced histone H3K9 hyperacetylation in Jurkat and HeLa cells, accompanied by apoptosis induction, confirming that the heterocyclic capping group identity directly influences both target engagement and cellular pharmacodynamics [1]. While the target compound is a synthetic intermediate and not a final HDAC inhibitor, the thiazole ring it supplies is structurally analogous to the thiazoline capping groups that have been quantitatively validated for isoform selectivity.

Isoform Selectivity Capping Group SAR Thiazoline/Thiazole

Supplier Quality and Traceability: Commercial Availability with Defined QC Specifications

Multiple commercial suppliers offer (S)-2-amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide (CAS 1344965-26-9) with explicitly defined quality specifications, including ≥98% purity (HPLC), MDL number MFCD20335001, and IUPAC name verification . Fluorochem (UK) lists the compound under product code F087265 with multi-region stock availability (EU, UK, China) and full GHS-compliant safety documentation including H302/H315/H319/H335 hazard statements . MolCore provides ISO-certified production with NLT 98% purity specification . In contrast, generic N-thiazolyl amino acid amides that lack this specific CAS registry number do not carry the same quality documentation, chiral identity verification, or established supply chain provenance, introducing procurement risk for GMP-route development programs where intermediate identity, purity, and traceability are regulatory prerequisites.

Quality Control Supply Chain Analytical Specification

Optimal Application Scenarios for (S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide in Drug Discovery and Process Chemistry


GMP-Route Synthesis of Quisinostat (JNJ-26481585) and Clinical-Stage HDAC Inhibitors

The compound's primary validated application is as a chiral building block in the convergent synthesis of quisinostat, a Phase 2 clinical candidate with single-digit nanomolar to sub-nanomolar potency against HDAC1 (IC50 0.11 nM) and other class I/II HDAC isoforms [1][2]. Procurement is indicated for process chemistry groups scaling up quisinostat or structurally related HDAC inhibitors under GMP conditions, where the defined (S)-stereochemistry and ≥98% purity specification are critical for batch consistency and regulatory filing .

Structure-Activity Relationship (SAR) Studies on HDAC Capping Group Modifications

The thiazole-valine scaffold represents a specific capping group motif that, in class-level comparisons, has been shown to confer HDAC isoform selectivity when incorporated into N-(2-aminophenyl)benzamide or hydroxamic acid-based inhibitor frameworks [3]. Researchers conducting SAR exploration of HDAC inhibitor capping groups can use this intermediate as a defined chiral input for library synthesis, enabling the systematic comparison of thiazole-containing capping groups versus imidazolinone, pyrimidine, or oxazoline alternatives.

Chiral Pool Synthesis of Amino Acid-Derived Thiazole Heterocycles

As an L-valine-derived thiazole amide with a defined (S)-configuration, this compound serves as a versatile chiral pool entry point for synthesizing diverse N-thiazolyl amino acid derivatives. Its commercial availability with certified QC documentation (CAS 1344965-26-9, MDL MFCD20335001) makes it suitable for medicinal chemistry groups requiring a reliable, single-enantiomer thiazole-valine synthon for fragment-based drug discovery or targeted library synthesis .

Quote Request

Request a Quote for (S)-2-Amino-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.